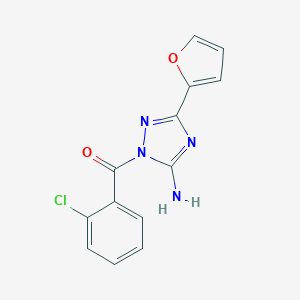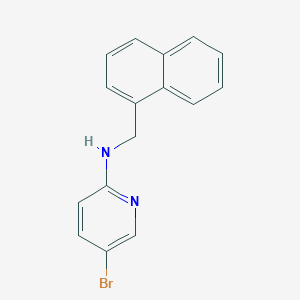
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine is a heterocyclic compound that features a benzimidazole core substituted with a butyl group and a thiophen-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base such as potassium carbonate.
Attachment of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or thiophene rings.
Reduction: Reduced forms of the benzimidazole or thiophene rings.
Substitution: Substituted benzimidazole or thiophene derivatives.
Applications De Recherche Scientifique
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-butyl-N-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a tetrazole ring instead of a benzimidazole ring.
1-butyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine: Similar structure but with a pyrazole ring instead of a benzimidazole ring.
Uniqueness
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine is unique due to the presence of both the benzimidazole and thiophene moieties, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Propriétés
Formule moléculaire |
C16H19N3S |
|---|---|
Poids moléculaire |
285.4g/mol |
Nom IUPAC |
1-butyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C16H19N3S/c1-2-3-8-19-12-18-15-10-13(6-7-16(15)19)17-11-14-5-4-9-20-14/h4-7,9-10,12,17H,2-3,8,11H2,1H3 |
Clé InChI |
MJUAYOVDKBAFQW-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3 |
SMILES canonique |
CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B379289.png)
![3-(4-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-ylmethylsulfide](/img/structure/B379290.png)

![1-[(4-chlorophenyl)sulfonyl]-3-(furan-2-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B379293.png)





![N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379302.png)
